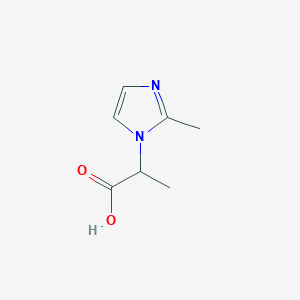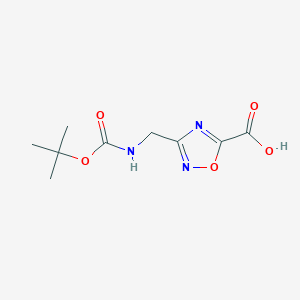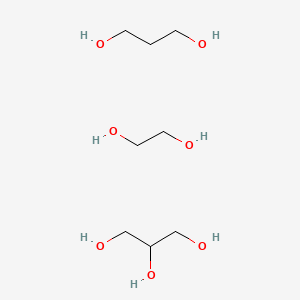
Glycerol ethoxylate-co-propoxylate triol
Overview
Description
Glycerol ethoxylate-co-propoxylate triol is a cross-linker that can be used as a UV-curable binder for polyurethane acrylate. It has low viscosity, making it useful in ink-jet printing and UV-based drying of pigments .
Molecular Structure Analysis
Glycerol ethoxylate-co-propoxylate triol has a branched structure with three hydroxy end groups. It is a hydrophobic macromonomer widely used in the preparation of crosslinked polymers due to the presence of multiple reaction sites .Scientific Research Applications
Here is a concise analysis of the scientific research applications of “Glycerol ethoxylate-co-propoxylate triol,” focusing on several unique applications:
UV Curable Binder for Polyurethane Acrylate
This compound serves as a cross-linker and is used as a UV curable binder in polyurethane acrylate formulations. Its low viscosity is particularly advantageous in the preparation of inks for ink-jet printing and facilitates the UV-based drying of these pigments .
Ink-Jet Printing
Due to its low viscosity, Glycerol ethoxylate-co-propoxylate triol is useful in ink-jet printing applications. It aids in the formulation of inks that can be cured and dried using UV light .
Protein Crystallization
In the field of protein crystallization, this compound is part of a 96-well screening kit used to establish crystallization conditions. It acts as one of the precipitants in combination with other compounds to promote crystal formation .
Textile Printing
The compound has been utilized in pigment printing for cotton and polyester fabrics using the silk screen technique. It helps in pigment fixation through the polymerization process .
Future Directions
Mechanism of Action
Target of Action
Glycerol Ethoxylate-co-Propoxylate Triol primarily targets polyurethane acrylate . Polyurethane acrylate is a type of polymer that is widely used in various industries due to its excellent mechanical properties and versatility.
Mode of Action
The compound acts as a cross-linker for polyurethane acrylate . Cross-linking is a process where polymer chains are linked together, enhancing the mechanical properties and stability of the material. The compound’s low viscosity makes it particularly useful in the preparation of inks for ink-jet printing .
Result of Action
The primary result of Glycerol Ethoxylate-co-Propoxylate Triol’s action is the enhancement of the mechanical properties and stability of polyurethane acrylate . This is achieved through the process of cross-linking, which links polymer chains together.
Action Environment
The action, efficacy, and stability of Glycerol Ethoxylate-co-Propoxylate Triol can be influenced by various environmental factors. For instance, the UV curing process, which is often used in the drying of inks, can affect the cross-linking process . Additionally, factors such as temperature and humidity may also impact the compound’s performance.
properties
IUPAC Name |
ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;4-2-1-3-5;3-1-2-4/h3-6H,1-2H2;4-5H,1-3H2;3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVLGYSTCFTIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO.C(CO)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583666 | |
| Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol ethoxylate-co-propoxylate triol | |
CAS RN |
51258-15-2 | |
| Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



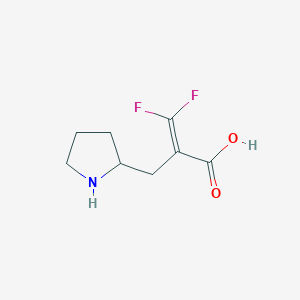

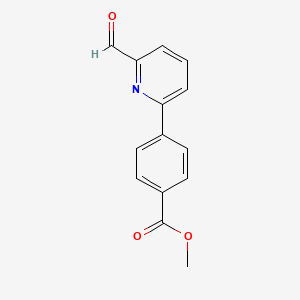
![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
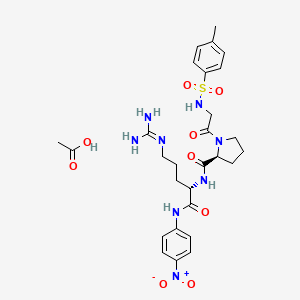
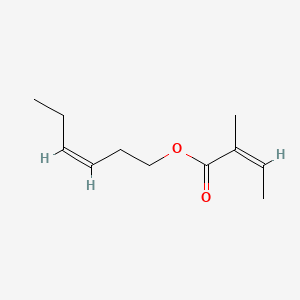
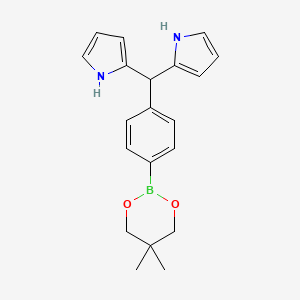

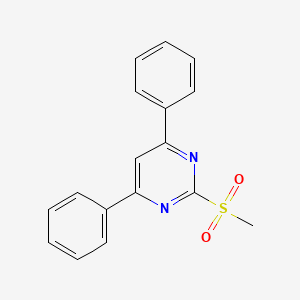

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
